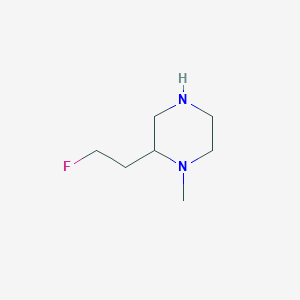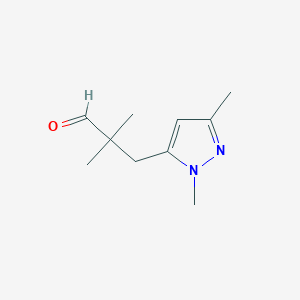
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanal is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the pyrazole ring in this compound makes it an interesting compound for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanal typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 2,2-dimethylpropanal under specific conditions. One common method is the condensation reaction, where the aldehyde group of 2,2-dimethylpropanal reacts with the pyrazole ring to form the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity in the production process .
化学反应分析
Types of Reactions
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学研究应用
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanal has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in drug development and therapeutic applications.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
相似化合物的比较
Similar Compounds
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanal: The compound itself.
1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the aldehyde group.
2,2-Dimethylpropanal: The aldehyde component used in the synthesis of the compound.
Uniqueness
This compound is unique due to the presence of both the pyrazole ring and the aldehyde group, which confer distinct chemical and biological properties.
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
3-(2,5-dimethylpyrazol-3-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C10H16N2O/c1-8-5-9(12(4)11-8)6-10(2,3)7-13/h5,7H,6H2,1-4H3 |
InChI 键 |
KJMFAWCDCDFZPK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)CC(C)(C)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


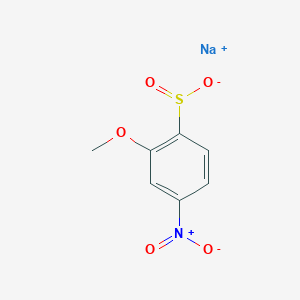
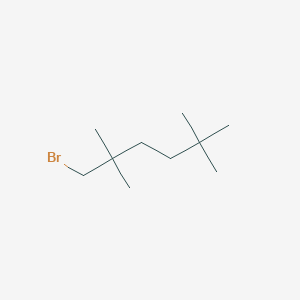
![tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate](/img/structure/B13217633.png)
![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13217634.png)
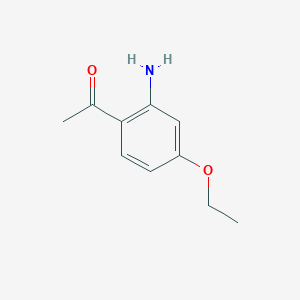
![N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13217647.png)
![Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217652.png)
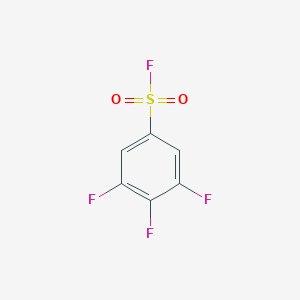
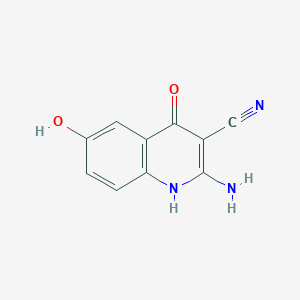
![N-[1-(3-bromophenyl)ethyl]cyclopropanamine](/img/structure/B13217661.png)
![4-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13217662.png)
